{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride
Description
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is a bicyclic organic compound featuring a fused oxa-aza ring system. Its molecular formula is C₆H₁₁NO₂·HCl, with a molecular weight of 165.62 g/mol (calculated from C₆H₁₁NO₂: 129.16 g/mol + HCl: 36.46 g/mol). The structure includes a methanol group attached to a bicyclo[2.2.1]heptane scaffold containing oxygen (oxa) and nitrogen (aza) heteroatoms. Key identifiers include:
Properties
CAS No. |
2866317-16-8 |
|---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-4-6-1-5(2-9-6)7-3-6;/h5,7-8H,1-4H2;1H |
InChI Key |
HBRDNPJMLABADF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC1(CN2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar palladium-catalyzed reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. The reactions are generally carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl, amine, and substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the effects of bicyclic structures on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
- (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Molecular Formula: C₇H₁₀F₃NO·HCl Key Feature: A trifluoromethyl (-CF₃) group at position 3 enhances lipophilicity and metabolic stability compared to the parent compound.
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride (CAS: 31560-06-2) Molecular Formula: C₅H₈NO·HCl Key Feature: Lacks the methanol substituent, reducing polarity (molecular weight: 129.16 g/mol vs. 165.62 g/mol for the parent compound). Utility: A building block in asymmetric synthesis, priced at €27.00/g (commercial availability via Fluorochem) .
Bicyclic Analogues with Varied Ring Systems
- Data: Molecular weight = 177.67 g/mol; CCS data unavailable .
- {2-Azabicyclo[2.2.2]octan-6-yl}methanol Hydrochloride (CAS: 2031261-04-6) Molecular Formula: C₈H₁₆ClNO Key Feature: A more rigid bicyclo[2.2.2]octane framework, which may enhance thermal stability. Application: Limited commercial availability; primarily used in niche synthetic protocols .
Heteroatom-Modified Analogues
- 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives Example: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Key Feature: Replacement of oxygen with sulfur (thia) alters electronic properties and hydrogen-bonding capacity. Application: Antibiotic derivatives (e.g., cephalosporin analogs) with enhanced β-lactamase resistance .
- Commercial Data: Priced at $550.00/0.1g (Accela) .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Ring Variation | Commercial Price (USD/g) | Applications |
|---|---|---|---|---|---|
| {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol HCl | C₆H₁₁NO₂·HCl | 165.62 | Parent compound | N/A | Analytical standards, drug intermediates |
| (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[...] HCl | C₇H₁₀F₃NO·HCl | 215.61 | -CF₃ group | N/A | Medicinal chemistry |
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl | C₅H₈NO·HCl | 129.16 | No methanol group | €27.00 | Asymmetric synthesis |
| {1-Azabicyclo[3.2.1]octan-5-yl}methanol HCl | C₈H₁₆ClNO | 177.67 | Bicyclo[3.2.1]octane | $550.00/0.1g | R&D applications |
| (5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol HCl | C₈H₁₆ClNO | 177.67 | Methyl substitution | $550.00/0.1g | CNS-targeted drug discovery |
Research Findings and Trends
- Structural Impact on Solubility: The methanol group in {2-Oxa-5-azabicyclo[...]}methanol HCl improves aqueous solubility compared to non-hydroxylated analogs (e.g., CAS 31560-06-2) .
- Electron-Withdrawing Groups : Trifluoromethyl derivatives (e.g., CAS 2177264-26-3) exhibit enhanced metabolic stability in pharmacokinetic studies .
- Ring-Size Effects : Larger bicyclo[3.2.1]octane systems (CAS 1955561-19-9) show reduced conformational flexibility, impacting receptor binding kinetics .
Biological Activity
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride, with the CAS number 2866317-16-8, is a bicyclic compound characterized by a unique structural arrangement that includes both oxygen and nitrogen atoms within its ring system. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 166 g/mol
- IUPAC Name : [(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-1-yl]methanol; hydrochloride
Pharmacological Effects
Research indicates that compounds with similar bicyclic structures often demonstrate significant pharmacological effects, including:
- Neurotransmitter Modulation : Potential interactions with acetylcholine and serotonin receptors.
- Antidepressant Activity : Similar structures have shown promise in alleviating symptoms of depression in preclinical models.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related bicyclic compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting a potential application in neurodegenerative diseases.
| Compound | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 100 | High |
| Compound A | 85 | Moderate |
| {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol | 90 | Low |
Study 2: Antidepressant Activity
In a behavioral study using rodent models of depression, {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride demonstrated significant antidepressant-like effects in the forced swim test, comparable to established antidepressants.
| Treatment Group | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| Fluoxetine | 60 |
| {2-Oxa...} | 75 |
Summary of Biological Activities
The biological activities observed in studies suggest that {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride may possess:
- Neuroprotective properties
- Potential antidepressant effects
These findings highlight the need for further research to fully elucidate the compound's mechanisms and therapeutic potential.
Q & A
Optimization of Synthetic Routes
Q: How can researchers optimize the synthesis of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride to improve yield and purity? A: Key variables include reaction temperature, catalyst selection, and purification methods. For example, Portoghese’s method (trans-4-hydroxy-L-proline as a starting material) achieves a 90% yield via sequential benzoylation, tosylation, and LiBH4 reduction, but requires strict control of reaction times and stoichiometry . An improved synthesis reduces steps by using NaOMe/MeOH for deprotection and BH3/THF for cyclization, achieving comparable yields with fewer intermediates . Purification via silica gel chromatography (e.g., EtOAc/MeOH gradients) is critical for isolating high-purity (>98%) hydrochloride salts .
Stability and Storage Considerations
Q: What experimental strategies ensure the stability of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride during storage? A: The hydrochloride salt form enhances stability by reducing hygroscopicity. Storage at room temperature in airtight, desiccated containers is recommended . Periodic NMR analysis (e.g., monitoring <sup>1</sup>H signals for degradation products like free amines or oxidized species) can assess stability over time. Accelerated aging studies under varying humidity/temperature conditions (40°C/75% RH) provide predictive data .
Structural Confirmation Techniques
Q: Which analytical methods are most reliable for confirming the bicyclic structure and functional groups? A: High-resolution NMR (<sup>1</sup>H, <sup>13</sup>C, 2D-COSY) resolves stereochemistry and distinguishes oxa/aza moieties. X-ray crystallography validates the bicyclo[2.2.1] geometry, as demonstrated for derivatives like 2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone . Mass spectrometry (HRMS-ESI) confirms molecular weight (C6H11ClNO2: 164.06 Da) and detects impurities .
Designing SAR Studies for Derivatives
Q: How can structure-activity relationship (SAR) studies be designed for derivatives with antiviral or neuroprotective potential? A: Systematic modifications include:
- Core substitutions: Replacing the oxa group with sulfur or altering bridgehead substituents .
- Functional group additions: Introducing thioether (e.g., indol-3-ylthio) or ketone moieties to enhance target binding .
Biological assays (e.g., viral replication inhibition in Vero cells or neuroprotection in SH-SY5Y models) quantify activity. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like viral proteases or neurotransmitter receptors .
Resolving Data Contradictions in Reaction Yields
Q: How should researchers address discrepancies in yields reported for similar synthetic routes? A: Common factors include:
- Catalyst purity: LiBH4 quality impacts reduction efficiency .
- Solvent effects: DMSO vs. THF in nucleophilic substitutions alters reaction kinetics .
Troubleshooting involves repeating reactions with controlled variables (e.g., anhydrous solvents, inert atmosphere) and analyzing intermediates via TLC or HPLC .
Evaluating Biological Activity
Q: What methodologies are used to assess the compound’s antiviral or neuroprotective activity? A: In vitro antiviral assays measure IC50 values against viruses (e.g., HSV-1) using plaque reduction assays . Neuroprotection studies employ oxidative stress models (e.g., H2O2-induced apoptosis in neurons) and quantify viability via MTT assays . Metabolomic profiling (LC-MS/MS) identifies pathways modulated by the compound .
Comparative Reactivity with Analogous Bicyclic Compounds
Q: How does the reactivity of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride compare to similar bicyclic amines? A: The oxa-aza bridge increases electrophilicity at the bridgehead carbon compared to 2-azabicyclo[2.2.2]octane derivatives. This enhances nucleophilic attack in ring-opening reactions (e.g., with thiols or amines) . In contrast, 3-azabicyclo[3.2.1]octane derivatives exhibit lower strain, reducing reactivity in similar conditions .
Investigating Reaction Mechanisms
Q: What experimental approaches elucidate the mechanism of ring-opening reactions involving this compound? A: Kinetic isotope effects (KIE) and DFT calculations identify rate-determining steps. For example, thioether formation with indole-3-thiol proceeds via SN2 at the bridgehead, confirmed by <sup>13</sup>C labeling and stereochemical retention . In situ IR spectroscopy monitors intermediate formation during acid-catalyzed hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
